1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione is a heterocyclic compound that belongs to the class of triazine derivatives
Preparation Methods
The synthesis of 1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of aldehydes with thiosemicarbazide in a mixture of water and ethanol at room temperature . This reaction is catalyzed by acidic ionic liquids, which enhance the efficiency and yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chlorides, aldehydes, and phenacyl bromide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chlorides can lead to the formation of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones .
Scientific Research Applications
1-Methyl-2,4-dihyd
Properties
CAS No. |
61006-74-4 |
---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
1-methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione |
InChI |
InChI=1S/C7H8N4S/c1-11-5-3-2-4-8-6(5)9-7(12)10-11/h2-4H,1H3,(H2,8,9,10,12) |
InChI Key |
AYBIRBFKOZLRBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(NC(=S)N1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.